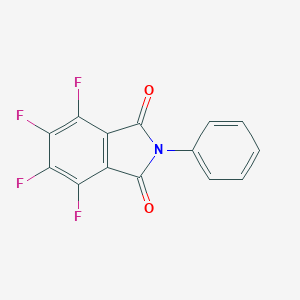

N-Phenyltetrafluorophthalimide

Description

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-2-phenylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPHRIDFYCSLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332854 | |

| Record name | N-Phenyltetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116508-58-8 | |

| Record name | N-Phenyltetrafluorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide, a significant intermediate in the development of various chemical entities. The document details the primary synthetic pathways, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and material science.

Introduction

N-phenyl-3,4,5,6-tetrafluorophthalimide is a fluorinated aromatic compound with potential applications in the synthesis of pharmaceuticals and functional materials. Its tetrafluorinated phthalimide core offers unique electronic properties and metabolic stability, making it an attractive building block for drug design and polymer chemistry. This guide outlines the prevalent methods for its preparation, focusing on a two-step approach commencing from tetrachlorophthalic anhydride.

Synthetic Pathways

The most common and well-documented synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide involves two key transformations:

-

Imidization: The reaction of tetrachlorophthalic anhydride with aniline to form N-phenyl-3,4,5,6-tetrachlorophthalimide.

-

Fluorination: A halogen exchange (Halex) reaction to substitute the chlorine atoms with fluorine, yielding the final product.

An alternative, more direct route involves the reaction of 3,4,5,6-tetrafluorophthalic anhydride with aniline. While conceptually simpler, the availability and cost of the starting tetrafluorinated anhydride may influence the choice of pathway. This guide will focus on the former, more extensively detailed method.

A logical workflow for the primary synthesis route is depicted below.

Figure 1: General workflow for the synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide.

Experimental Protocols

The following protocols are based on established literature procedures.

3.1. Step 1: Synthesis of N-phenyl-3,4,5,6-tetrachlorophthalimide (Imidization)

This procedure details the formation of the tetrachlorinated intermediate.

-

Materials:

-

Tetrachlorophthalic anhydride

-

Aniline

-

Glacial acetic acid

-

-

Procedure:

-

Combine tetrachlorophthalic anhydride and aniline in glacial acetic acid. A slight molar excess of the anhydride may be used[1].

-

Heat the reaction mixture to reflux (approximately 114-120°C)[1][2].

-

Maintain the reflux for a period ranging from 30 minutes to 10 hours[1][2]. The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture. The product may precipitate out of the solution.

-

Isolate the solid product by filtration and wash with a suitable solvent to remove residual acetic acid and unreacted starting materials.

-

Dry the product under vacuum.

-

A phase transfer catalyst, such as hexadecyltrimethylammonium bromide, can be employed to accelerate the reaction and improve the yield[1].

3.2. Step 2: Synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide (Fluorination)

This section describes the halogen exchange reaction to produce the final tetrafluorinated compound.

-

Materials:

-

N-phenyl-3,4,5,6-tetrachlorophthalimide

-

Anhydrous potassium fluoride (KF)

-

Sulfolane (solvent)

-

Tributylhexadecylphosphonium bromide (phase transfer catalyst)

-

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and under a nitrogen atmosphere, charge N-phenyl-3,4,5,6-tetrachlorophthalimide, anhydrous potassium fluoride, sulfolane, and the phase transfer catalyst[2].

-

Heat the mixture to a temperature between 140°C and 160°C[2].

-

Stir the reaction vigorously for 10 to 15 hours[2]. Monitor the progress of the reaction by a suitable analytical method such as ¹⁹F NMR or GC-MS.

-

After completion, cool the reaction mixture.

-

Add distilled water to the cooled mixture to precipitate the crude product and dissolve the inorganic salts[2].

-

Filter the solid product and dry it at 80°C under vacuum[2].

-

Further purification can be achieved by bulb-to-bulb distillation (150-190°C, 1 mm Hg) followed by recrystallization from a solvent system like tetrahydrofuran/water[2].

-

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide and its intermediate.

Table 1: Reaction Conditions and Yields for the Synthesis of N-phenyl-3,4,5,6-tetrachlorophthalimide

| Reactants | Solvent | Catalyst | Reaction Time | Temperature | Yield | Reference |

| Tetrachlorophthalic anhydride, Aniline | Glacial Acetic Acid | Hexadecyltrimethylammonium bromide | 0.5 h | Reflux | 98.2% | [1] |

| Tetrachlorophthalic anhydride, Aniline | Glacial Acetic Acid | None specified | 5-10 h | Reflux | Not specified | [2] |

Table 2: Reaction Conditions and Yields for the Synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide

| Reactant | Fluorinating Agent | Solvent | Catalyst | Reaction Time | Temperature | Yield | Reference |

| N-phenyl-3,4,5,6-tetrachlorophthalimide | KF | DMF | Tetrabutylammonium bromide | 8 h | Not specified | 81.3% | [1] |

| N-phenyl-3,4,5,6-tetrachlorophthalimide | KF | Sulfolane | Tributylhexadecylphosphonium bromide | 10-15 h | 140-160°C | 74% (crude) | [2] |

Table 3: Physicochemical and Analytical Data for N-phenyl-3,4,5,6-tetrafluorophthalimide

| Property | Value | Reference |

| Melting Point | 210-211°C | [2] |

| Molecular Formula | C₁₄H₅F₄NO₂ | [2] |

| Elemental Analysis | ||

| %C (Calculated) | 56.96 | [2] |

| %C (Found) | 56.95 | [2] |

| %H (Calculated) | 1.71 | [2] |

| %H (Found) | 1.78 | [2] |

| %N (Calculated) | 4.74 | [2] |

| %N (Found) | 4.68 | [2] |

| %F (Calculated) | 25.74 | [2] |

| %F (Found) | 24.60 | [2] |

Signaling Pathways and Logical Relationships

The reaction mechanism for the imidization step follows a nucleophilic acyl substitution pathway.

Figure 2: Simplified reaction pathway for the imidization of tetrachlorophthalic anhydride with aniline.

The fluorination step is a series of nucleophilic aromatic substitution reactions (SNAAr), where the fluoride ion displaces the chloride ions. The high temperature and aprotic polar solvent are crucial for this transformation.

Conclusion

The synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide is a well-established process that can be achieved in high yields. The two-step method starting from tetrachlorophthalic anhydride is robust and has been described in detail. This guide provides the necessary information for researchers to replicate and potentially optimize this synthesis for their specific applications. The provided data and protocols should serve as a valuable resource for professionals in drug development and materials science.

References

An In-depth Technical Guide to the Chemical Properties of N-phenyl-3,4,5,6-tetrafluorophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-phenyl-3,4,5,6-tetrafluorophthalimide is a fluorinated aromatic compound with potential applications in agrochemicals and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characteristics, and potential biological activity as a protoporphyrinogen oxidase inhibitor. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical Properties and Data

N-phenyl-3,4,5,6-tetrafluorophthalimide is a white crystalline solid.[1] Its core chemical and physical properties are summarized in the table below. While specific experimental spectral data for this compound is not widely available in the public domain, data from closely related compounds are provided for reference and comparison.

Table 1: Physicochemical Properties of N-phenyl-3,4,5,6-tetrafluorophthalimide

| Property | Value | Reference |

| Molecular Formula | C₁₄H₅F₄NO₂ | [1] |

| Molecular Weight | 295.19 g/mol | [1] |

| Melting Point | 210-211 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Elemental Analysis (Calculated) | C, 56.96%; H, 1.71%; N, 4.74%; F, 25.74% | [1] |

| Elemental Analysis (Found) | C, 56.95%; H, 1.78%; N, 4.68%; F, 24.60% | [1] |

Table 2: Spectral Data (Predicted based on related compounds)

| Spectrum | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR (CDCl₃) | δ 7.2-7.6 ppm (m, 5H, Phenyl protons) |

| ¹³C NMR (CDCl₃) | δ 162-164 ppm (C=O), Signals for fluorinated and non-fluorinated aromatic carbons |

| ¹⁹F NMR (CDCl₃) | Signals expected in the aromatic fluorine region |

| IR (KBr) | ~1710-1770 cm⁻¹ (C=O stretch), C-F stretching bands, Aromatic C-H and C=C bands |

| Mass Spec (EI) | m/z 295 (M⁺) |

Synthesis

The synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide can be achieved through a two-step process starting from tetrachlorophthalic anhydride.[1]

Experimental Protocol: Synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide

Step 1: Synthesis of N-phenyltetrachlorophthalimide

-

A mixture of tetrachlorophthalic anhydride and aniline is refluxed in glacial acetic acid for 5 to 10 hours.[1]

-

The reaction mixture is then cooled, and the precipitated product is collected by filtration.

-

The crude product is washed and dried to yield N-phenyltetrachlorophthalimide.

Step 2: Fluorination of N-phenyltetrachlorophthalimide

-

N-phenyltetrachlorophthalimide is reacted with potassium fluoride (KF) in sulfolane.[1]

-

A phase transfer catalyst, such as tributylhexadecylphosphonium bromide, is added to the mixture.[1]

-

The reaction is carried out under a nitrogen atmosphere at a temperature of 140°C to 160°C for 10 to 15 hours.[1]

-

After the reaction is complete, the product is isolated and purified by bulb-to-bulb distillation followed by recrystallization from a tetrahydrofuran/water mixture.[1]

Synthesis workflow for N-phenyl-3,4,5,6-tetrafluorophthalimide.

Reactivity

The reactivity of N-phenyl-3,4,5,6-tetrafluorophthalimide is primarily dictated by the electron-deficient nature of the tetrafluorinated phthalimide ring. This makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions. The imide linkage can also undergo hydrolysis under acidic or basic conditions.[1]

Potential Biological Activity: Protoporphyrinogen Oxidase (PPO) Inhibition

Several N-phenyl phthalimide derivatives have been identified as potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[2] This mode of action is the basis for the herbicidal activity of this class of compounds.

Proposed Signaling Pathway for Herbicidal Activity

Proposed mechanism of herbicidal action via PPO inhibition.

Conclusion

N-phenyl-3,4,5,6-tetrafluorophthalimide is a compound of interest with potential applications in the development of new herbicides. This guide provides foundational information on its chemical properties, synthesis, and a likely mode of biological action. Further research is warranted to fully characterize its spectral properties and to explore its efficacy and selectivity as a PPO inhibitor. The detailed protocols and compiled data herein serve as a valuable resource for scientists and researchers in the fields of chemistry and agriculture.

References

An In-depth Technical Guide to the Solubility of N-phenyl-3,4,5,6-tetrafluorophthalimide in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide addresses the solubility characteristics of N-phenyl-3,4,5,6-tetrafluorophthalimide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive experimental protocol for determining its solubility in various organic solvents. This methodology is based on established principles of organic chemistry and is designed to guide researchers in generating reliable and comparable solubility data.

Introduction to N-phenyl-3,4,5,6-tetrafluorophthalimide

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for N-phenyl-3,4,5,6-tetrafluorophthalimide in a range of organic solvents. The synthesis of this compound has been described, and it is noted to be a crystalline solid.[1] The process of recrystallization from a tetrahydrofuran/water mixture indicates its solubility in this particular solvent system, but numerical values are not provided.[1]

Given the absence of this data, the following sections provide a detailed experimental protocol for researchers to determine the solubility of N-phenyl-3,4,5,6-tetrafluorophthalimide.

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid organic compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

3.1. Materials and Equipment

-

N-phenyl-3,4,5,6-tetrafluorophthalimide (solute)

-

A range of organic solvents of varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

-

Volumetric flasks

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-phenyl-3,4,5,6-tetrafluorophthalimide in a suitable solvent (in which it is freely soluble) to create a calibration curve for the analytical method (e.g., HPLC).

-

Equilibrium Solubility Determination (Shake-Flask Method): a. Add an excess amount of N-phenyl-3,4,5,6-tetrafluorophthalimide to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure a saturated solution. b. Securely cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C). c. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined experimentally. d. After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. e. Centrifuge the vials to further separate the undissolved solid from the supernatant. f. Carefully withdraw an aliquot of the clear supernatant. g. Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve. h. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute. i. The solubility is then calculated and can be expressed in units such as mg/mL or mol/L.

3.3. Qualitative Solubility Assessment For a more rapid, qualitative assessment, a simple procedure can be followed.[3][4][5] Add a small, measured amount of the compound (e.g., 25 mg) to a test tube containing a small volume of the solvent (e.g., 0.75 mL).[3] Shake vigorously and observe if the solid dissolves completely.[3][4] This can help in classifying the compound's solubility in a qualitative manner (e.g., soluble, partially soluble, insoluble).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for quantitative solubility determination.

Factors Influencing Solubility

The solubility of N-phenyl-3,4,5,6-tetrafluorophthalimide will be governed by the principle of "like dissolves like".[6] Key factors include:

-

Polarity: The polarity of the organic solvent relative to the polarity of the solute will be a primary determinant.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[6]

-

Molecular Size: Larger molecules may be less soluble than smaller ones due to the greater energy required to break the crystal lattice.[6]

By following the outlined experimental protocol, researchers can systematically generate the necessary quantitative data to create a comprehensive solubility profile for N-phenyl-3,4,5,6-tetrafluorophthalimide in various organic solvents. This data will be invaluable for the effective use of this compound in research and development.

References

- 1. US5047553A - Tetrafluoro-N-phenylphthalimide - Google Patents [patents.google.com]

- 2. CN110407735B - Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide - Google Patents [patents.google.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.ws [chem.ws]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

In-Depth Technical Guide to the ¹⁹F NMR of N-phenyl-3,4,5,6-tetrafluorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and expected spectroscopic features for the ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of N-phenyl-3,4,5,6-tetrafluorophthalimide. Due to the absence of publicly available experimental ¹⁹F NMR data specifically for N-phenyl-3,4,5,6-tetrafluorophthalimide in the searched scientific literature, this guide will utilize data from the closely related precursor, tetrafluorophthalic anhydride, as an illustrative example. This will demonstrate the expected complexity of the spectrum and the type of data that would be obtained.

Introduction to ¹⁹F NMR of Fluorinated Phthalimides

¹⁹F NMR spectroscopy is a powerful analytical technique for the structural elucidation of fluorinated organic molecules.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.[2] The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, providing valuable information about molecular structure and conformation.[3]

In N-phenyl-3,4,5,6-tetrafluorophthalimide, the four fluorine atoms on the phthalimide ring are chemically non-equivalent due to their different spatial relationships with the N-phenyl group. This non-equivalence is expected to give rise to four distinct signals in the ¹⁹F NMR spectrum. Furthermore, these fluorine nuclei will exhibit spin-spin coupling (J-coupling) with each other, leading to complex multiplet patterns that can be used to assign the signals to specific fluorine atoms.

Expected ¹⁹F NMR Data (Illustrative Example)

As specific data for N-phenyl-3,4,5,6-tetrafluorophthalimide is not available, the following table presents the ¹⁹F NMR data for tetrafluorophthalic anhydride, which serves as a relevant model for the tetrafluorophthalimide core. The chemical shifts are referenced to CFCl₃.

| Fluorine Atom | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constants (J) / Hz |

| F-3 / F-6 | -136.8 | Multiplet | J₃,₄, J₃,₅, J₅,₆ |

| F-4 / F-5 | -148.5 | Multiplet | J₄,₃, J₄,₅, J₄,₆ |

Note: Data is for tetrafluorophthalic anhydride and is intended to be illustrative for N-phenyl-3,4,5,6-tetrafluorophthalimide. The actual chemical shifts and coupling constants for the target molecule will differ due to the influence of the N-phenyl substituent.

Experimental Protocols for ¹⁹F NMR Spectroscopy

A generalized experimental protocol for acquiring high-quality ¹⁹F NMR spectra of fluorinated aromatic compounds is provided below.

3.1 Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of the N-phenyl-3,4,5,6-tetrafluorophthalimide sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts.

-

Referencing: An internal or external reference standard is crucial for accurate chemical shift determination. Trifluoroacetic acid (TFA) or hexafluorobenzene are commonly used references.[2] For internal referencing, a small amount of the standard is added directly to the sample.

3.2 NMR Instrument Parameters

The following are typical starting parameters for a 1D ¹⁹F NMR experiment on a standard NMR spectrometer:

| Parameter | Value | Rationale |

| Observe Frequency | Spectrometer dependent (e.g., 376 MHz on a 400 MHz ¹H instrument) | |

| Spectral Width | ~50 kHz | To encompass the wide chemical shift range of aromatic fluorine atoms.[4] |

| Pulse Width | Calibrated 90° pulse | To ensure maximum signal intensity. |

| Acquisition Time | 1-2 seconds | To ensure good resolution. |

| Relaxation Delay (d1) | 1-5 seconds | To allow for full relaxation of the fluorine nuclei between scans. |

| Number of Scans | 16 to 128 | Depending on the sample concentration to achieve an adequate signal-to-noise ratio. |

| Decoupling | Proton decoupling (e.g., WALTZ-16) | To simplify the spectrum by removing ¹H-¹⁹F couplings, if any are present and not desired. |

3.3 Data Processing

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the known chemical shift of the reference standard.

Visualization of Molecular Structure and NMR Workflow

4.1 Molecular Structure

Caption: Molecular structure of N-phenyl-3,4,5,6-tetrafluorophthalimide.

4.2 Experimental Workflow for ¹⁹F NMR Analysis

Caption: A streamlined workflow for the ¹⁹F NMR analysis of fluorinated compounds.

4.3 Illustrative Spin-Spin Coupling Network

The following diagram illustrates the expected through-bond (J) coupling network between the fluorine atoms on the phthalimide ring.

Caption: Expected spin-spin coupling (J) relationships for the fluorine atoms.

Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of N-phenyl-3,4,5,6-tetrafluorophthalimide is anticipated to be a second-order spectrum due to the strong coupling between the fluorine nuclei. This means that simple first-order splitting rules (n+1 rule) may not apply, and the multiplet patterns could be complex and overlapping.

-

Chemical Shifts (δ): The four fluorine atoms will resonate at different frequencies. The exact chemical shifts will be influenced by the electron-withdrawing nature of the imide group and the electronic and steric effects of the N-phenyl substituent.

-

Coupling Constants (J): The magnitude of the J-coupling constants will depend on the number of bonds separating the coupled nuclei.

-

³J (ortho): Coupling between adjacent fluorine atoms (e.g., F-3 and F-4) is typically the largest.

-

⁴J (meta): Coupling between fluorine atoms separated by four bonds (e.g., F-3 and F-5) will be smaller.

-

⁵J (para): Coupling between fluorine atoms separated by five bonds (e.g., F-3 and F-6) is expected to be the smallest.

-

To fully resolve and assign the spectrum, two-dimensional (2D) NMR experiments such as ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) would be highly beneficial. A COSY experiment would show cross-peaks between coupled fluorine nuclei, allowing for the unambiguous assignment of the coupling network.

Conclusion

While specific experimental data for the ¹⁹F NMR of N-phenyl-3,4,5,6-tetrafluorophthalimide is not currently available in the surveyed literature, this guide provides a robust framework for its analysis. By following the outlined experimental protocols and utilizing the principles of ¹⁹F NMR spectroscopy, researchers can effectively characterize this and other fluorinated phthalimide derivatives. The use of advanced techniques like 2D NMR will be instrumental in deciphering the complex spin systems often encountered in polyfluorinated aromatic compounds.

References

An In-depth Technical Guide to the Mass Spectrum of N-phenyl-3,4,5,6-tetrafluorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of N-phenyl-3,4,5,6-tetrafluorophthalimide. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide synthesizes information from the mass spectra of structurally related compounds, namely N-phenylphthalimide and tetrafluorophthalic anhydride, to predict the fragmentation pattern under electron ionization (EI).

Predicted Mass Spectrum Data

The mass spectrum of N-phenyl-3,4,5,6-tetrafluorophthalimide is anticipated to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the phthalimide and phenyl rings. The tetrafluoro substitution on the phthalimide moiety is expected to significantly influence the fragmentation pathways.

| m/z | Proposed Fragment Ion | Structure | Notes |

| 295 | [M]˙⁺ | C₁₄H₅F₄NO₂ | Molecular Ion |

| 267 | [M - CO]˙⁺ | C₁₃H₅F₄NO | Loss of a carbonyl group |

| 239 | [M - 2CO]˙⁺ | C₁₂H₅F₄N | Loss of both carbonyl groups |

| 220 | [C₈F₄O₃]˙⁺ | Tetrafluorophthalic anhydride radical cation | Fragmentation of the N-phenyl bond |

| 192 | [C₇F₄O]˙⁺ | Fragment from tetrafluorophthalic anhydride | Loss of CO from the anhydride fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation | Cleavage of the N-phenyl bond |

| 75 | [C₆H₅N]˙⁺ | Phenylnitrene radical cation | Rearrangement and fragmentation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized experimental protocol for acquiring the mass spectrum of a small organic compound like N-phenyl-3,4,5,6-tetrafluorophthalimide using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

A dilute solution of N-phenyl-3,4,5,6-tetrafluorophthalimide is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Electron Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-500.

-

Scan Rate: 2 scans/second.

4. Data Acquisition and Analysis:

-

The mass spectrometer is operated in full scan mode to acquire a full mass spectrum of the eluting compound.

-

The resulting data is processed using the instrument's software to identify the molecular ion and major fragment ions.

Predicted Fragmentation Pathway

The fragmentation of N-phenyl-3,4,5,6-tetrafluorophthalimide under electron ionization is expected to proceed through several key pathways, as illustrated in the following diagram. The initial ionization event will form the molecular ion (m/z 295). Subsequent fragmentation is likely to involve the loss of carbonyl groups, cleavage of the bond between the nitrogen and the phenyl group, and fragmentation of the tetrafluorophthalimide core.

Caption: Predicted Fragmentation Pathway.

This in-depth guide provides a foundational understanding of the anticipated mass spectrum of N-phenyl-3,4,5,6-tetrafluorophthalimide. The provided data and protocols are based on established principles of mass spectrometry and analysis of related compounds. Experimental verification is recommended to confirm these predictions.

References

The Crystalline Architecture of N-Phenyl Substituted Phthalimides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of N-phenyl substituted phthalimides, a class of compounds with significant interest in medicinal chemistry and materials science.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for elucidating structure-property relationships, which can influence critical parameters such as solubility, stability, and bioavailability in drug development.[1] This document summarizes key crystallographic data, details experimental methodologies, and visually represents the structural relationships and experimental workflows.

Introduction to N-Phenyl Phthalimides

N-phenylphthalimide consists of a phthalimide core linked to a phenyl group at the nitrogen atom.[1] This rigid, aromatic scaffold is a common motif in a variety of biologically active compounds.[1][2] The planarity of the phthalimide moiety and the rotational freedom of the N-phenyl bond are key determinants of the overall molecular conformation and the resulting crystal packing.[3][4] The ability of N-phenylphthalimide to exist in different crystalline forms, a phenomenon known as polymorphism, has been a subject of scientific investigation.[1]

Crystallographic Data of N-Phenyl Phthalimides

The solid-state structures of N-phenylphthalimide and its derivatives have been characterized primarily through single-crystal X-ray diffraction. This section presents the crystallographic data for the parent N-phenylphthalimide and several of its chloro-substituted derivatives in a structured tabular format for comparative analysis.

Polymorphism of N-Phenylphthalimide

N-phenylphthalimide is known to exhibit polymorphism, with at least two distinct crystalline forms identified.[1][5] These polymorphs, designated as Polymorph I and Polymorph II, both crystallize in the orthorhombic system but differ in their space groups and molecular packing arrangements.[1]

Table 1: Crystallographic Data for N-Phenylphthalimide Polymorphs

| Parameter | Polymorph I | Polymorph II |

| Chemical Formula | C₁₄H₉NO₂ | C₁₄H₉NO₂ |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Not Specified |

| Unit Cell Parameters | Not Fully Retrieved | Not Specified |

| Molecular Symmetry | No crystallographically imposed symmetry | Molecule located around a twofold axis |

| Key Interactions | Carbonyl-carbonyl interactions, weak C-H···O hydrogen bonds | C-H···O hydrogen bonds, π-stacking interactions |

Note: The complete unit cell parameters for Polymorph I could not be retrieved from the referenced literature.[1]

In Polymorph I, the crystal packing is characterized by carbonyl-carbonyl interactions and weak C-H···O hydrogen bonds.[1] Polymorph II features molecules arranged into zigzag tapes through C-H···O hydrogen bonds, which are further assembled into layers via π-stacking interactions between the phthalimide fragments.[1]

Crystal Structures of Chloro-Substituted N-Phenylphthalimide Derivatives

Substitution on the N-phenyl ring significantly influences the crystal packing. A study of three chloro-substituted derivatives provides insight into the effects of substituent position and number on the crystal structure.[3][4]

Table 2: Crystallographic Data for Chloro-Substituted N-Phenylphthalimide Derivatives

| Compound | I: 2-(3,4-dichlorophenyl) isoindoline-1,3-dione | II: 2-(2,4-dichlorophenyl) isoindoline-1,3-dione | III: 2-(2,4,5-trichlorophenyl) isoindoline-1,3-dione |

| Chemical Formula | C₁₄H₇Cl₂NO₂ | C₁₄H₇Cl₂NO₂ | C₁₄H₇Cl₃NO₂ |

| Crystal System | Monoclinic | Monoclinic | Tetragonal |

| Space Group | P2₁/c | P2₁/c | I4₁/a |

| a (Å) | 5.7414(2) | 12.7133(9) | 13.4607(9) |

| b (Å) | 8.0917(6) | 13.4328(9) | 13.4607(9) |

| c (Å) | 26.077(1) | 7.2603(5) | 30.100(2) |

| α (°) | 90 | 90 | 90 |

| β (°) | 99.4709(12) | 93.210(2) | 90 |

| γ (°) | 90 | 90 | 90 |

| Dihedral Angle (°) | 61.02(3) | 69.09(3) | 85.78(5) |

The dihedral angle is between the phthalimide plane and the chloro-substituted phenyl ring.[3][4]

The phthalimide moieties in these compounds are essentially planar.[3][4] However, the chloro-substituted phenyl ring is twisted out of the phthalimide plane to varying degrees.[3][4] The crystal structures are stabilized by weak C-H···O interactions, forming distinct supramolecular assemblies.[3][4]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and characterization of N-phenyl substituted phthalimides.

Synthesis of N-Phenylphthalimides

A common and efficient method for the synthesis of N-phenylphthalimides is the condensation reaction between phthalic anhydride and a corresponding aniline derivative.[1][4]

Materials:

-

Phthalic anhydride

-

Aniline (or substituted aniline)

-

Glacial acetic acid

Procedure:

-

Mix equimolar amounts of phthalic anhydride and the selected aniline derivative in a round-bottom flask.[1][4]

-

Add glacial acetic acid to the mixture to serve as the solvent.[1][4]

-

After the reaction is complete, cool the mixture to allow the product to crystallize.[1]

-

Collect the crude N-phenylphthalimide product by filtration.[1]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid.[1]

Crystallization of N-Phenylphthalimide Polymorphs

Both Polymorph I and Polymorph II of N-phenylphthalimide can be obtained from the slow evaporation of an acetone solution.[1]

Procedure:

-

Prepare a saturated solution of N-phenylphthalimide in acetone at room temperature.[1]

-

Allow the solvent to evaporate slowly under ambient conditions.[1]

-

Two distinct crystal habits will form: plate-like crystals (Polymorph I) and bulky needles (Polymorph II).[1]

-

Carefully separate the two types of crystals for individual analysis.[1]

Characterization

The synthesized compounds are typically characterized by a combination of analytical techniques:

-

Elemental Analysis, FT-IR, ¹H & ¹³C-NMR Spectroscopy: To confirm the chemical structure and purity.[3][4]

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional atomic arrangement, unit cell dimensions, and space group.[3][4]

-

Powder X-ray Diffraction (PXRD): A primary technique for identifying and distinguishing between different polymorphic forms.[1]

Visualizing Workflows and Relationships

Graphical representations are essential for understanding the logical flow of experiments and the relationships between different crystalline forms.

Caption: Experimental workflow for the synthesis and crystallographic analysis of N-phenyl substituted phthalimides.

Caption: Relationship between the solution phase and the polymorphic forms of N-phenylphthalimide.

Conclusion

The crystal structure of N-phenyl substituted phthalimides is governed by a delicate interplay of intramolecular conformational preferences and intermolecular interactions. The polymorphism of the parent N-phenylphthalimide highlights the sensitivity of the crystallization process to experimental conditions. Furthermore, substitution on the phenyl ring provides a mechanism to tune the solid-state architecture, influencing properties that are critical for applications in drug development and materials science. The data and protocols presented in this guide serve as a valuable resource for researchers working with this important class of compounds.

References

An In-Depth Technical Guide to the Hydrolysis of N-Phenyltetrafluorophthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of N-Phenyltetrafluorophthalimide, a key chemical transformation for the synthesis of tetrafluorophthalic acid and its derivatives. These compounds are important intermediates in the development of pharmaceuticals and other advanced materials. This document details the reaction mechanisms under both acidic and alkaline conditions, presents available quantitative data for related compounds to illustrate expected trends, and provides detailed experimental protocols.

Introduction

N-Phenyltetrafluorophthalimide is a fluorinated aromatic compound featuring a robust phthalimide ring system. The hydrolysis of this imide bond is a critical step in liberating tetrafluorophthalic acid or its corresponding phthalamic acid. The strong electron-withdrawing nature of the fluorine atoms on the phthalimide ring significantly influences the reactivity of the carbonyl groups, making the hydrolysis conditions a key factor in achieving desired products and yields. Understanding the kinetics and mechanisms of this hydrolysis is paramount for process optimization and the development of efficient synthetic routes.

Reaction Mechanisms

The hydrolysis of N-Phenyltetrafluorophthalimide can proceed via two primary pathways: acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and ring-opening yield the N-phenyltetrafluorophthalamic acid, which can then undergo further hydrolysis to tetrafluorophthalic acid and aniline. A computational study on the related N-phenylphthalanilic acid suggests that the dehydration of the tetrahedral intermediate is the rate-determining step.[1][2][3]

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then undergoes ring-opening to form the salt of N-phenyltetrafluorophthalamic acid. Subsequent intramolecular aminolysis or further hydrolysis leads to the formation of the tetrafluorophthalate salt and aniline. The base-catalyzed hydrolysis of esters is generally irreversible because the final carboxylate is deprotonated by the base, preventing the reverse reaction.[4]

Caption: Base-Catalyzed Hydrolysis Pathway.

Quantitative Data (for Analogous Compounds)

Acid-Catalyzed Hydrolysis of N-(4-substituted arylthio)phthalimides

The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of N-(4-substituted arylthio)phthalimides in sulfuric acid at 40.0 ± 0.1 °C. This data illustrates the influence of acid concentration on the reaction rate.

| Acid (M) | 10k (s⁻¹) for N-(4-methylphenylthio)phthalimide |

| 1.00 | 1.0 |

| 2.00 | 1.5 |

| 3.00 | 1.8 |

| 4.00 | 1.9 |

| 5.00 | 1.8 |

| 6.00 | 1.5 |

| 7.00 | 1.2 |

| 8.00 | 0.9 |

Data extracted from a study on N-(4-substituted arylthio)phthalimides and is intended to be representative.[5]

Alkaline Hydrolysis of N-Substituted Phthalimides

The yield of hydrolysis products is highly dependent on the reaction conditions. For the synthesis of 2,3,4,5-tetrafluorobenzoic acid from tetrachlorophthalic anhydride, which involves a hydrolysis step of an N-phenyl tetrafluorophthalimide precursor, a yield of 88.6% was achieved.[6] This indicates that high yields are attainable under optimized conditions.

Experimental Protocols

The following are detailed experimental protocols for the acidic and alkaline hydrolysis of N-Phenyltetrafluorophthalimide, based on established methods for related compounds.

Acid-Catalyzed Hydrolysis of N-Phenyltetrafluorophthalimide

This protocol is adapted from a patented procedure for the synthesis of tetrafluorophthalic acid.[7]

Materials:

-

N-Phenyltetrafluorophthalimide

-

50% aqueous Sulfuric Acid (H₂SO₄)

-

Deionized water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine N-Phenyltetrafluorophthalimide and 50% aqueous sulfuric acid.

-

Heat the mixture to reflux and maintain for 15-25 hours.[7]

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude tetrafluorophthalic acid.

-

Purification can be achieved by recrystallization or by dissolution in an aqueous base followed by reprecipitation with an aqueous acid.[7]

Caption: General Experimental Workflow for Hydrolysis.

Alkaline Hydrolysis of N-Phenyltetrafluorophthalimide

This is a general protocol for the basic hydrolysis of N-substituted phthalimides.

Materials:

-

N-Phenyltetrafluorophthalimide

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)

-

Ethanol (or other suitable co-solvent)

-

Hydrochloric Acid (HCl) for acidification

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve N-Phenyltetrafluorophthalimide in a suitable co-solvent like ethanol in a round-bottom flask.

-

Add the aqueous sodium hydroxide solution to the flask.

-

Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

If a precipitate (sodium tetrafluorophthalate) forms, it can be filtered. Otherwise, proceed to acidification.

-

Carefully acidify the reaction mixture with hydrochloric acid to precipitate the tetrafluorophthalic acid.

-

Extract the aniline into an organic solvent like dichloromethane.

-

The aqueous layer containing the tetrafluorophthalic acid can be further purified. Alternatively, the entire acidified mixture can be extracted with an organic solvent to isolate the acid.

-

Dry the organic extracts containing the desired product over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase to yield the crude product.

-

Further purification can be performed by recrystallization.

Conclusion

The hydrolysis of N-Phenyltetrafluorophthalimide is a fundamental reaction for accessing valuable tetrafluorinated building blocks. The choice between acidic and alkaline conditions will depend on the desired final product (the free acid or its salt) and the stability of other functional groups in the molecule. While specific quantitative data for this particular substrate is limited, the provided protocols and mechanistic insights from analogous compounds offer a solid foundation for researchers to develop and optimize this important transformation. Careful monitoring of reaction conditions is crucial for achieving high yields and purity of the desired products.

References

- 1. Acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid: a computational study of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. US5047553A - Tetrafluoro-N-phenylphthalimide - Google Patents [patents.google.com]

N-Phenyltetrafluorophthalimide: A Novel Compound for Scientific Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenyltetrafluorophthalimide is a fluorinated aromatic imide with significant potential for applications in medicinal chemistry and materials science. The incorporation of a tetrafluorinated phthalimide moiety onto a phenyl ring introduces unique physicochemical properties that can influence biological activity and material characteristics. This technical guide provides a comprehensive overview of N-Phenyltetrafluorophthalimide, including its synthesis, chemical properties, and potential biological activities based on current scientific literature. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and industrial applications of this novel compound.

Chemical and Physical Properties

N-Phenyltetrafluorophthalimide is a solid at room temperature with the chemical formula C₁₄H₅F₄NO₂ and a molecular weight of 295.19 g/mol . The table below summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 116508-58-8 | |

| Molecular Formula | C₁₄H₅F₄NO₂ | |

| Molecular Weight | 295.19 g/mol | |

| Melting Point | 206-208 °C | |

| Boiling Point (Predicted) | 422.1 ± 55.0 °C | |

| Density (Predicted) | 1.607 ± 0.06 g/cm³ |

Synthesis of N-Phenyltetrafluorophthalimide

The synthesis of N-Phenyltetrafluorophthalimide can be achieved through a two-step process involving the initial formation of N-phenyl-tetrachlorophthalimide, followed by a halogen exchange (fluorination) reaction.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-phenyl-3,4,5,6-tetrachlorophthalimide

This step involves the imidization of tetrachlorophthalic anhydride with aniline.

-

Materials:

-

Tetrachlorophthalic anhydride

-

Aniline

-

Glacial acetic acid

-

Hexadecyltrimethylammonium bromide (optional, as a phase transfer catalyst)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve tetrachlorophthalic anhydride in glacial acetic acid.

-

Add aniline to the solution. A typical molar ratio of tetrachlorophthalic anhydride to aniline is 1.1:1.[1]

-

(Optional) Add a catalytic amount of hexadecyltrimethylammonium bromide.

-

Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 0.5 to 4 hours.[1][2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The precipitated product, N-phenyl-tetrachlorophthalimide, is collected by vacuum filtration, washed with water, and dried.

-

Step 2: Fluorination of N-phenyl-3,4,5,6-tetrachlorophthalimide

This step involves a halogen exchange reaction to replace the chlorine atoms with fluorine atoms. The following protocol is adapted from the synthesis of a similar compound, 3,4,5,6-tetrafluoro-N-methylphthalimide.[3]

-

Materials:

-

N-phenyl-3,4,5,6-tetrachlorophthalimide

-

Potassium fluoride (anhydrous)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Phase transfer catalyst (e.g., tetrakis(diethylamino)phosphonium bromide or PEG-6000)

-

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a temperature controller, add anhydrous potassium fluoride to the solvent (DMSO or DMF).

-

Heat the mixture to ensure the solvent is dehydrated.

-

Add N-phenyl-3,4,5,6-tetrachlorophthalimide and the phase transfer catalyst to the mixture.

-

Purge the reaction vessel with nitrogen.

-

Heat the reaction mixture to a temperature between 120 °C and 150 °C and maintain for 2 to 8 hours, potentially under a slight positive pressure (0.01-0.5 MPa).[3]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to approximately 50 °C.

-

Filter the mixture to remove potassium chloride and other solid byproducts.

-

The filtrate is then concentrated under reduced pressure and the crude product is purified, for example, by recrystallization, to yield N-Phenyltetrafluorophthalimide.

-

A generalized workflow for the synthesis of N-Phenyltetrafluorophthalimide.

Potential Biological Activities

While specific biological data for N-Phenyltetrafluorophthalimide is limited, the broader class of N-phenylphthalimide and tetrafluorophthalimide derivatives has been investigated for various therapeutic and agricultural applications.

Anti-inflammatory Activity

A tetrafluorophthalimide derivative, LASSBio-1439, has demonstrated significant anti-inflammatory properties. In an in vitro assay using lipopolysaccharide (LPS)-stimulated murine macrophages, LASSBio-1439 exhibited a 50% inhibition of Tumor Necrosis Factor-alpha (TNF-α) production at a concentration of 100 µM.[4][5] This suggests that the tetrafluorophthalimide moiety may contribute to the modulation of inflammatory pathways.

| Compound | Assay | Concentration | % TNF-α Inhibition | Reference |

| LASSBio-1439 | LPS-stimulated murine macrophages | 100 µM | 50% | [4] |

| Thalidomide | LPS-stimulated murine macrophages | 100 µM | 33% | [4] |

Herbicidal Activity as Protoporphyrinogen Oxidase (PPO) Inhibitors

N-phenylphthalimide derivatives are a known class of herbicides that act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[2][6] Studies on various substituted N-phenylphthalimides have shown potent herbicidal activity against a range of weed species.[2][6] The tetrafluorinated phenyl ring in N-Phenyltetrafluorophthalimide could potentially enhance its interaction with the PPO enzyme, making it a candidate for further investigation as a novel herbicide.

Anticonvulsant Activity

Several N-phenylphthalimide derivatives have been screened for their anticonvulsant potential.[7] Studies have shown that substitutions on both the phthalimide and the N-phenyl ring can significantly influence the anticonvulsant activity, with some derivatives showing potent effects in animal models of seizures.[7]

Antimicrobial and Anticancer Activities

The phthalimide scaffold is present in a number of compounds with demonstrated antimicrobial and anticancer activities.[8][9] The introduction of fluorine atoms can often enhance the biological activity of a molecule. Therefore, N-Phenyltetrafluorophthalimide represents a scaffold of interest for the development of new antimicrobial and anticancer agents.

Potential Signaling Pathway Modulation

Based on the observed anti-inflammatory activity of a related tetrafluorophthalimide derivative, a potential mechanism of action for N-Phenyltetrafluorophthalimide could involve the modulation of inflammatory signaling pathways. The inhibition of TNF-α production suggests a possible interaction with the NF-κB signaling pathway, a central regulator of inflammation.

Hypothesized modulation of the NF-κB signaling pathway.

Conclusion

N-Phenyltetrafluorophthalimide is a novel compound with a promising chemical scaffold for the development of new therapeutic agents and agrochemicals. Its synthesis is achievable through established chemical transformations. Based on the biological activities of related compounds, N-Phenyltetrafluorophthalimide warrants further investigation for its potential anti-inflammatory, herbicidal, anticonvulsant, antimicrobial, and anticancer properties. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to embark on the exploration of this intriguing molecule.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. CN110407735B - Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and anti-cancer activity of benzothiazole containing phthalimide on human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of N-Phenyl Phthalimide Derivatives: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N-phenyl phthalimide and its derivatives represent a significant class of compounds with diverse biological activities and applications in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis of these derivatives, complete with detailed experimental protocols and quantitative data. Furthermore, it delves into the mechanistic aspects of their biological activity, offering a visual representation of a key signaling pathway modulated by this class of compounds.

Core Synthetic Methodologies

The primary and most traditional method for synthesizing N-phenyl phthalimide derivatives is the condensation reaction between phthalic anhydride and an aniline derivative.[1][2] This reaction can be performed under various conditions, including conventional heating, microwave irradiation, and ultrasound assistance, each offering distinct advantages in terms of reaction time, yield, and environmental impact.[1][3][4]

Conventional Heating Methods

Conventional heating remains a robust and widely used method for the synthesis of N-phenyl phthalimides. This approach can be carried out with or without a solvent. Glacial acetic acid is a common solvent and catalyst that can improve reaction rates and yields.[1][5] Solvent-free methods, involving the direct heating of reactants, offer a more environmentally friendly alternative.[6]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained considerable attention as it often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods.[4][7] This technique utilizes microwave energy to rapidly heat the reactants, leading to an acceleration of the reaction rate.

Ultrasound-Promoted Synthesis

Ultrasound irradiation is another green chemistry approach that can be employed for the synthesis of N-phenyl phthalimide derivatives.[3][8] The use of ultrasonic waves can enhance the reaction rate and yield through the phenomenon of acoustic cavitation.

Quantitative Data Summary

The following table summarizes the quantitative data for various synthetic approaches to N-phenyl phthalimide, providing a clear comparison of reaction conditions and yields.

| Synthesis Method | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |

| Conventional Heating | None | 140-145 | 50 min | 97 | [9] |

| Conventional Heating | Glacial Acetic Acid | 110 | 30 min | ~98 | [6] |

| Conventional Heating | Sulphamic Acid (10 mol%) | 110 | 5-15 min | 98 | |

| Microwave-Assisted | None (Solvent-Free) | 160 | 30 min | 96 | |

| Microwave-Assisted | DMF (few drops) | - | 4-7 min | Good | [4] |

| Ultrasound-Assisted | Ethanol | - | - | Useful Yields | [3][8] |

Experimental Protocols

Protocol 1: Conventional Synthesis using Glacial Acetic Acid[6]

Materials:

-

Phthalic anhydride (10 mmol)

-

Aniline (10 mmol)

-

Glacial acetic acid (5 volumes relative to reactants)

-

Ethyl acetate (for washing)

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Büchner funnel and flask for vacuum filtration

Procedure:

-

In a round-bottom flask, combine phthalic anhydride (10 mmol) and aniline (10 mmol).

-

Add glacial acetic acid (5 times the volume of the reactants).

-

Stir the mixture at 110°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with ethyl acetate to remove any unreacted starting materials and impurities.

-

Dry the purified N-phenylphthalimide product.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Materials:

-

Phthalic anhydride (1 equivalent)

-

Aniline (1 equivalent)

Equipment:

-

Microwave reactor or a domestic microwave oven

-

Microwave-safe reaction vessel

Procedure:

-

In a microwave-safe vessel, thoroughly mix equimolar amounts of phthalic anhydride and aniline.

-

Place the vessel in the microwave reactor and heat at 160°C for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

N-phenyl phthalimide derivatives, particularly those analogous to thalidomide, have demonstrated significant anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1] This inhibition can occur through the downregulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a crucial regulator of inflammatory responses.[1]

The canonical NF-κB signaling pathway is initiated by stimuli such as TNF-α binding to its receptor (TNFR). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (typically a p50/p65 heterodimer) to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including TNF-α itself. N-phenyl phthalimide derivatives can interfere with this pathway, leading to a reduction in the inflammatory response.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the proposed point of inhibition by N-phenyl phthalimide derivatives.

Canonical NF-κB signaling pathway and its inhibition.

The following diagram illustrates a general experimental workflow for the synthesis and purification of N-phenyl phthalimide derivatives.

General workflow for N-phenyl phthalimide synthesis.

References

- 1. TNF α signaling beholds thalidomide saga: a review of mechanistic role of TNF-α signaling under thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiothalidomides: novel isosteric analogues of thalidomide with enhanced TNF-alpha inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Selective Targeting of TNF Receptors as a Novel Therapeutic Approach [frontiersin.org]

- 6. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 7. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 8. Selection of novel analogs of thalidomide with enhanced tumor necrosis factor alpha inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

N-phenyl-3,4,5,6-tetrafluorophthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-phenyl-3,4,5,6-tetrafluorophthalimide, a novel fluorinated aromatic compound. Due to the limited availability of direct experimental data in public literature, this guide combines documented values with predicted characteristics based on analogous compounds to offer a comprehensive resource for researchers.

Core Physical and Chemical Properties

N-phenyl-3,4,5,6-tetrafluorophthalimide is a white crystalline solid.[1] Its core physical properties are summarized below. It is noted that a formal boiling point has not been documented, however, its volatility has been demonstrated through bulb-to-bulb distillation.[1] Similarly, specific solubility values are not available, but its recrystallization from a tetrahydrofuran/water mixture suggests solubility in polar aprotic solvents and limited solubility in water.

| Property | Value | Source |

| Molecular Formula | C₁₄H₅F₄NO₂ | [1] |

| Molecular Weight | 295.19 g/mol | Calculated |

| Melting Point | 210-211 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Distillation | 150-190 °C at 1 mmHg | [1] |

Elemental Analysis

Elemental analysis data provides confirmation of the compound's composition.

| Element | Calculated (%) | Found (%) | Source |

| Carbon (C) | 56.96 | 56.95 | [1] |

| Hydrogen (H) | 1.71 | 1.78 | [1] |

| Nitrogen (N) | 4.74 | 4.68 | [1] |

| Fluorine (F) | 25.74 | 24.60 | [1] |

Predicted Spectroscopic Properties

While specific experimental spectra for N-phenyl-3,4,5,6-tetrafluorophthalimide are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds such as N-phenylphthalimide and other halogenated phthalimides.

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding only to the N-phenyl group. These would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals would correspond to 5 protons.

¹³C NMR: The carbon NMR spectrum would be more complex. It would feature signals for the carbonyl carbons of the phthalimide group (expected around δ 165-168 ppm), carbons of the phenyl ring, and the fluorinated carbons of the phthalimide backbone. The C-F couplings would lead to splitting of the signals for the fluorinated aromatic ring.

¹⁹F NMR: The fluorine NMR is a key technique for characterizing this compound. Due to the symmetry of the tetrafluorinated phthalimide ring, two distinct signals would be expected. These signals would likely appear as multiplets resulting from coupling to each other. The chemical shifts would be in the typical range for aromatic fluorine compounds.[2][3]

IR Spectroscopy: The infrared spectrum would show characteristic absorption bands confirming the functional groups present. Key expected peaks include:

-

C=O Stretching: Strong absorptions around 1700-1780 cm⁻¹ for the imide carbonyl groups.

-

C-N Stretching: Bands in the 1300-1390 cm⁻¹ region.

-

C-F Stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry: Mass spectral analysis (GC/MS was used for its identification) would show the molecular ion peak (M⁺) at m/z 295.[1] The fragmentation pattern would likely involve the loss of CO, and cleavage of the imide ring structure.

Experimental Protocols: Synthesis

The synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide is achieved through a two-step process starting from tetrachlorophthalic anhydride.[1]

Step 1: Synthesis of Tetrachloro-N-phenylphthalimide

This step involves the condensation of tetrachlorophthalic anhydride with aniline.

Materials:

-

Tetrachlorophthalic anhydride

-

Aniline

-

Glacial acetic acid

Procedure:

-

Combine tetrachlorophthalic anhydride (1.05 moles) and aniline (1.08 moles) in a 3-neck round-bottom flask.

-

Add glacial acetic acid (3750 ml).

-

Fit the flask with a cold-water condenser, overhead stirrer, and a thermometer.

-

Heat the mixture to reflux (approximately 114 °C) with stirring for 6.5 hours.

-

Allow the mixture to cool, which will induce crystallization.

-

Filter the crystals and wash them with cold water.

-

Dry the collected tetrachloro-N-phenylphthalimide product under vacuum at 120 °C for 18 hours.

Step 2: Synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide

This step involves a halogen exchange reaction to replace the chlorine atoms with fluorine.

Materials:

-

Tetrachloro-N-phenylphthalimide (from Step 1)

-

Potassium fluoride (KF)

-

Sulfolane

-

Tributylhexadecylphosphonium bromide (phase transfer catalyst)

-

Acetone

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Combine tetrachloro-N-phenylphthalimide (0.34 moles) with dried potassium fluoride (2.0 moles) and sulfolane (700 g) in a suitable reactor.

-

Add tributylhexadecylphosphonium bromide (0.03 moles).

-

Heat the reaction mixture to 145-159 °C under a positive pressure of nitrogen for 12.3 hours.

-

Filter the hot mixture and wash the filter cake with acetone.

-

Remove the acetone from the filtrate by flash evaporation.

-

Precipitate the crude product by adding the filtrate to distilled water (1900 ml).

-

Filter the solid and dry it at 80 °C under vacuum.

-

Purify the crude product by bulb-to-bulb distillation (150-190 °C, 1 mm Hg).

-

Further purify by recrystallization from a tetrahydrofuran/water mixture to yield a white crystalline solid.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of N-phenyl-3,4,5,6-tetrafluorophthalimide.

Caption: Synthesis workflow for N-phenyl-3,4,5,6-tetrafluorophthalimide.

Signaling Pathways and Biological Activity

Currently, there is no information in the public domain linking N-phenyl-3,4,5,6-tetrafluorophthalimide to specific signaling pathways or biological activities. Research on structurally related compounds, such as certain tetrachlorophthalimides, has explored their potential as α-glucosidase inhibitors; however, similar studies on the title compound have not been reported. The primary documented utility of N-phenyl-3,4,5,6-tetrafluorophthalimide is as a chemical intermediate.[1]

References

Methodological & Application

Application Note: HPLC-UV Analysis of Primary and Secondary Amines using N-phenyl-3,4,5,6-tetrafluorophthalimide Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust protocol for the derivatization of primary and secondary amines with N-phenyl-3,4,5,6-tetrafluorophthalimide for subsequent quantitative analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method enhances the UV absorbance of amine-containing analytes, enabling sensitive and reliable quantification. The protocol is suitable for a wide range of applications, including pharmaceutical analysis, environmental monitoring, and quality control in chemical manufacturing.

Introduction

Quantitative analysis of primary and secondary amines by HPLC can be challenging due to their low intrinsic UV absorbance. Derivatization with a suitable chromophoric agent is a common strategy to overcome this limitation. N-phenyl-3,4,5,6-tetrafluorophthalimide serves as an effective derivatizing agent by reacting with the amine functional group to form a highly UV-active N-substituted phthalimide derivative. The fluorinated phthalimide ring enhances the electron-accepting properties of the molecule, leading to a strong chromophore that can be readily detected by UV spectroscopy.

Principle of Derivatization

The derivatization reaction proceeds via a nucleophilic attack of the primary or secondary amine on one of the carbonyl carbons of the N-phenyl-3,4,5,6-tetrafluorophthalimide. This is followed by the opening of the phthalimide ring and subsequent cyclization to form a stable, N-substituted tetrafluorophthalimide derivative. The reaction is typically carried out at an elevated temperature in an organic solvent, and a basic catalyst may be employed to facilitate the reaction.

Experimental Protocols

Materials and Reagents

-

N-phenyl-3,4,5,6-tetrafluorophthalimide (derivatizing agent)

-

Amine-containing analyte (e.g., aliphatic or aromatic primary/secondary amines)

-

Glacial Acetic Acid, HPLC grade

-

Triethylamine (optional, as catalyst), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Deionized water (18 MΩ·cm)

-

Standard laboratory glassware and equipment

Derivatization Protocol

-

Standard/Sample Preparation: Accurately weigh and dissolve the amine analyte in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Reaction Mixture: In a reaction vial, combine 100 µL of the analyte solution with 200 µL of a 10 mg/mL solution of N-phenyl-3,4,5,6-tetrafluorophthalimide in glacial acetic acid.

-

(Optional) Add 10 µL of triethylamine to the reaction mixture to catalyze the reaction.

-

Reaction Conditions: Seal the vial and heat the mixture at 80-100°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for specific analytes.

-

Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with the HPLC mobile phase to a suitable concentration for analysis.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC-UV Method

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: Approximately 290-310 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the derivatized analyte. Based on structurally similar N-phenylphthalimides, a strong absorbance is expected in this region.

Data Presentation

The following table provides representative quantitative data for the analysis of primary amines using a phthalimide-based derivatization method. Please note that this data is for a structurally related derivatizing agent (o-phthalaldehyde) and is provided for illustrative purposes. Actual performance characteristics should be determined for the N-phenyl-3,4,5,6-tetrafluorophthalimide derivatization of the specific analyte of interest.

| Analyte (as OPA-derivative) | Linearity Range (µM) | R² | LOD (µM) | LOQ (µM) |

| Histamine | 0.1 - 100 | >0.999 | 0.05 | 0.15 |

| Putrescine | 0.1 - 100 | >0.998 | 0.04 | 0.12 |

| Cadaverine | 0.1 - 100 | >0.999 | 0.03 | 0.10 |

| Tyramine | 0.5 - 150 | >0.997 | 0.15 | 0.45 |

Visualizations

Derivatization Reaction

Application Note: GC-MS Analysis of Amines Following Derivatization with N-phenyl-3,4,5,6-tetrafluorophthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the sensitive and selective determination of amines in various complex matrices. However, the inherent polarity and volatility challenges associated with many amines necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity. While various reagents are available, this document focuses on the application of N-phenyl-3,4,5,6-tetrafluorophthalimide for the derivatization of primary and secondary amines prior to GC-MS analysis.

Please note: Specific experimental protocols and quantitative data for the derivatization of a wide range of amines with N-phenyl-3,4,5,6-tetrafluorophthalimide for GC-MS analysis are not extensively documented in the public domain. Therefore, this application note provides a generalized protocol based on the principles of amine derivatization with similar fluorinated reagents. The provided experimental conditions and data are illustrative and should be optimized for specific applications.

Introduction

Amines are a critical class of compounds in pharmaceutical and chemical research, playing vital roles as active pharmaceutical ingredients (APIs), synthetic intermediates, and biomarkers. Their accurate quantification is essential for drug development, quality control, and various research applications. Direct GC-MS analysis of amines can be hampered by poor peak shape, low volatility, and adsorption to the analytical column.[1] Derivatization addresses these issues by converting the polar amine functional group into a less polar, more volatile, and thermally stable derivative.[2]